Methyl 3-acetoxyacrylate
Description
Methyl 3-acetoxyacrylate is an acrylate ester derivative featuring an acetoxy (-OAc) group at the β-position (3-position) of the acrylic acid backbone. Acrylate esters are widely used in polymer chemistry, agrochemicals, and pharmaceuticals due to their reactivity and versatility .
Properties
CAS No. |
53588-93-5 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 3-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-5(7)10-4-3-6(8)9-2/h3-4H,1-2H3 |
InChI Key |
MSQPGECJSAMXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetoxyacrylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyacrylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 3-acetoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is employed in the development of bioactive molecules and as a building block in biochemical research.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism by which methyl 3-acetoxyacrylate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The ester and acetoxy groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. These interactions are crucial in polymerization reactions and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 3-acetoxyacrylate with structurally related acrylate esters based on substituents, molecular formulas, and molecular weights inferred from evidence:
*Note: this compound's molecular weight is calculated based on its assumed formula.
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The acetoxy group in this compound is electron-withdrawing, which may enhance electrophilicity at the α,β-unsaturated carbonyl, promoting Michael addition or polymerization. This contrasts with methoxy (electron-donating) substituents in Methyl 3-methoxyacrylate, which reduce reactivity . Cyano-substituted acrylates (e.g., Methyl 2-cyano-3-phenylacrylate) exhibit heightened reactivity due to the strong electron-withdrawing nature of the cyano group, making them effective in agrochemicals and adhesives .
Biological Activity
Methyl 3-acetoxyacrylate (MAA) is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound is characterized by its molecular formula , featuring an ester functional group and a double bond, which contributes to its reactivity. The compound is a colorless liquid with a distinct odor, making it suitable for various applications in organic synthesis and medicinal chemistry.
Antimicrobial and Antifungal Properties
Research indicates that MAA exhibits significant antimicrobial and antifungal activities. Its derivatives have been explored for potential use in pharmaceuticals due to their ability to interact with biological systems. For instance, studies have shown that MAA can inhibit the growth of certain bacterial strains and fungi, suggesting its utility as a therapeutic agent.
Table 1: Biological Activities of this compound
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth |
| Antifungal | Fungal strains | Inhibition of growth |
The biological activity of MAA is attributed to its ability to modify proteins and nucleic acids through Michael addition reactions. This reactivity can lead to alterations in biological functions, making it a candidate for further investigation in drug development and toxicology. Interaction studies have focused on how MAA affects cellular components, potentially disrupting cellular processes.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Esterification : Reacting acrylic acid with methanol in the presence of an acid catalyst.
- Direct Acylation : Using acetic anhydride to introduce the acetoxy group onto the acrylate backbone.
These methods yield high purity products suitable for biological testing.
Case Studies
Several studies have investigated the biological effects of MAA:
- Antimicrobial Efficacy : A study demonstrated that MAA effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity against this resistant strain.
- Fungal Inhibition : Another study evaluated the antifungal properties of MAA against Candida albicans. Results showed that MAA reduced fungal viability by over 50% at concentrations as low as 16 µg/mL, highlighting its potential as an antifungal agent.
Future Directions
Given its promising biological activities, further research into this compound could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which MAA interacts with biomolecules.
- Formulation Development : Exploring formulations that enhance the bioavailability and efficacy of MAA in clinical settings.
- Toxicological Assessments : Evaluating the safety profile of MAA for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 3-acetoxyacrylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/MSHA-certified respirators or EU-standard EN149 respirators when handling volatile forms to prevent inhalation exposure .
- Skin and Eye Protection : Wear chemically resistant gloves (tested under EN 374 standards) and safety goggles or face shields to avoid direct contact .
- Ventilation : Conduct experiments in well-ventilated fume hoods or with local exhaust systems to mitigate vapor accumulation .
- Contamination Control : Decontaminate lab coats before reuse and avoid wearing protective gear outside the lab to prevent cross-contamination .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer :
- Temperature and Atmosphere : Store at 2–8°C under inert gas (e.g., argon) to minimize oxidation or hydrolysis .
- Incompatibility Management : Isolate from oxidizing agents (e.g., peroxides, nitrates) and strong acids/bases to prevent unintended reactions .
- Container Integrity : Use airtight, chemically resistant containers (e.g., amber glass) to reduce exposure to light and moisture .
Q. What synthetic methods are commonly employed for the preparation of this compound?
- Methodological Answer :
- Esterification Routes : React 3-hydroxyacrylic acid with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions, followed by methylation using methanol and catalytic sulfuric acid .
- Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates during multi-step syntheses .
Advanced Research Questions
Q. How can spectroscopic techniques be utilized to characterize the structural integrity of this compound during synthesis?
- Methodological Answer :
- NMR Analysis : Employ H and C NMR to verify ester group formation and monitor side reactions (e.g., hydrolysis). Peaks at δ 3.7–3.8 ppm (methoxy protons) and δ 170–175 ppm (carbonyl carbons) confirm successful synthesis .
- FT-IR Spectroscopy : Track characteristic absorbance bands at 1720–1740 cm (ester C=O) and 1630–1650 cm (acrylate C=C) to assess purity .
- Mass Spectrometry (MS) : Use high-resolution MS to detect trace impurities (e.g., residual acetyl chloride) and quantify isotopic patterns .
Q. What computational strategies are available to predict feasible synthetic routes for this compound derivatives?
- Methodological Answer :
- Retrosynthetic Analysis : Leverage databases like Reaxys and Pistachio to identify precursor molecules (e.g., 3-hydroxyacrylic acid derivatives) and evaluate reaction plausibility scores .
- DFT Calculations : Model transition states for esterification or acetylation steps to optimize reaction conditions (e.g., solvent polarity, catalyst selection) .
Q. How can researchers address discrepancies in reaction yields when using this compound in copolymerization reactions?
- Methodological Answer :
- Kinetic Studies : Conduct real-time monitoring via gel permeation chromatography (GPC) to assess monomer conversion rates and identify side reactions (e.g., chain transfer) .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve monomer solubility and reduce premature termination .
- Catalyst Screening : Compare radical initiators (e.g., AIBN vs. V-70) to balance reactivity and thermal stability in controlled radical polymerization systems .
Data Contradiction Analysis
Q. Why do reported thermal stability values for this compound vary across studies?
- Methodological Answer :
- Analytical Variability : Differences in DSC heating rates (e.g., 5°C/min vs. 10°C/min) can alter observed decomposition temperatures. Standardize protocols to enable cross-study comparisons .
- Impurity Effects : Trace moisture or residual acids may accelerate degradation. Pre-purify samples via column chromatography or recrystallization before analysis .
Application-Oriented Questions
Q. What role does this compound play in the design of stimuli-responsive polymers?
- Methodological Answer :
- Functional Group Utilization : The acrylate moiety enables UV-induced crosslinking for photoresponsive hydrogels, while the acetoxy group allows pH-sensitive hydrolysis .
- Copolymerization with NIPAM : Incorporate into thermoresponsive polymers via RAFT polymerization to tune lower critical solution temperature (LCST) behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
